1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione
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Overview
Description
1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione is a complex organic compound with a unique structure that includes a naphthoquinone core and an oxirene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione typically involves the reaction of naphthoquinone derivatives with suitable alkylating agents under controlled conditions. One common method involves the use of 2-methylpropyl bromide as the alkylating agent, which reacts with a naphthoquinone derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The oxirene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the oxirene ring under mild conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .
Scientific Research Applications
1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that affect cellular processes. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Vitamin K1 2,3-epoxide: Shares a similar naphthoquinone core and oxirene ring structure.
Parvaquone: Another naphthoquinone derivative with similar chemical properties.
Uniqueness
1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione is unique due to its specific substitution pattern and the presence of the 2-methylpropyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
73645-16-6 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1a-(2-methylpropyl)-7aH-naphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C14H14O3/c1-8(2)7-14-12(16)10-6-4-3-5-9(10)11(15)13(14)17-14/h3-6,8,13H,7H2,1-2H3 |
InChI Key |
HAIRIGWOMUTUND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC12C(O1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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